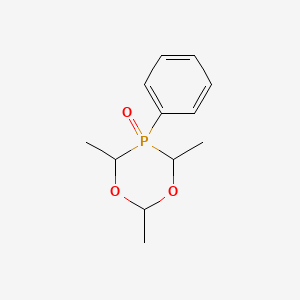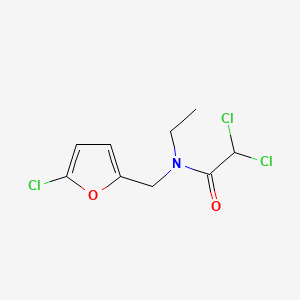
Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- is a synthetic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- typically involves the reaction of 2,2-dichloroacetamide with 5-chloro-2-furanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of chlorine atoms or the reduction of the furan ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism by which Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-ethyl-: Lacks the dichloro and furan substituents, leading to different chemical properties.
2,2-Dichloroacetamide: Similar structure but without the furan ring and N-ethyl group.
5-Chloro-2-furanyl methyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
The presence of both dichloro and furan substituents in Acetamide, 2,2-dichloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
75228-85-2 |
|---|---|
Molekularformel |
C9H10Cl3NO2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
2,2-dichloro-N-[(5-chlorofuran-2-yl)methyl]-N-ethylacetamide |
InChI |
InChI=1S/C9H10Cl3NO2/c1-2-13(9(14)8(11)12)5-6-3-4-7(10)15-6/h3-4,8H,2,5H2,1H3 |
InChI-Schlüssel |
FDYZUFQDYVFFFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=C(O1)Cl)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


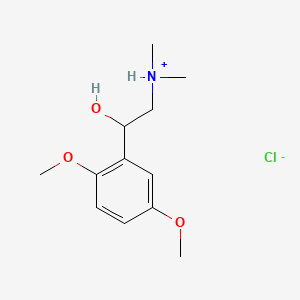
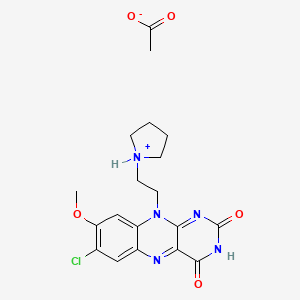
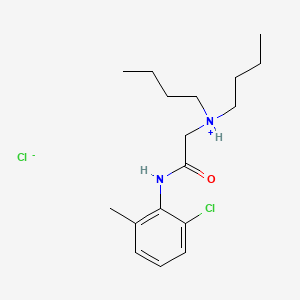
![diethyl-[3-[2-[hydroxy(diphenyl)methyl]phenoxy]propyl]-methylazanium;4-methylbenzenesulfonate](/img/structure/B13778300.png)

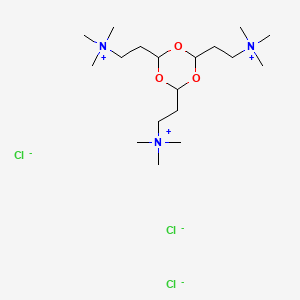
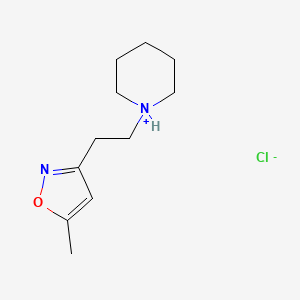
![Tris[(tributylstannyl)oxy]borane](/img/structure/B13778315.png)
![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)




